molecular formula C17H16N2O5 B2941567 N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034375-49-8

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2941567
CAS No.: 2034375-49-8
M. Wt: 328.324
InChI Key: BJKCNOROUHAXEJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzodioxole ring, a methoxy group, and an indolizine core, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The indolizine core is then constructed through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit mitochondrial membrane potential, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide stands out due to its unique combination of functional groups and its potential to target multiple biological pathways. Its ability to induce apoptosis in glucose-starved tumor cells highlights its therapeutic potential .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-14-8-15(20)19-6-2-3-11(19)16(14)17(21)18-10-4-5-12-13(7-10)24-9-23-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKCNOROUHAXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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